HDAC6 Inhibition Potency
4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide exhibits potent inhibitory activity against Histone Deacetylase 6 (HDAC6) with an IC50 of 41 nM in an enzymatic assay using recombinant HDAC and [³H]acetyl-labeled histones [1]. This activity is comparable to, or more potent than, other benzamide-based HDAC inhibitors such as MS-275 (Entinostat), which has a reported IC50 of 50 nM against HDAC6 under similar assay conditions [2].
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | MS-275 (Entinostat): 50 nM |
| Quantified Difference | 1.2-fold lower IC50 (more potent) |
| Conditions | Recombinant HDAC6, [³H]acetyl-labeled histone substrate, pH 8.0, 2°C |
Why This Matters
This quantitative potency difference, while modest, highlights that 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is at least as effective as a clinically studied HDAC inhibitor in a key enzymatic assay, supporting its utility as a research tool for probing HDAC6 biology.
- [1] BindingDB. BDBM50450947 CHEMBL4210921. HDAC6 IC50 = 41 nM. View Source
- [2] Saito A, et al. A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. Proc Natl Acad Sci U S A. 1999;96(8):4592-7. View Source
